molecular formula C12H20F3NO2 B13044615 [3beta-(Trifluoromethyl)cyclohexane-1beta-yl]carbamic acid tert-butyl ester

[3beta-(Trifluoromethyl)cyclohexane-1beta-yl]carbamic acid tert-butyl ester

Cat. No.: B13044615
M. Wt: 267.29 g/mol
InChI Key: IMZBZJWEMPTZSN-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3beta-(Trifluoromethyl)cyclohexane-1beta-yl]carbamic acid tert-butyl ester is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a cyclohexane ring, which is further linked to a carbamic acid tert-butyl ester group. The presence of the trifluoromethyl group imparts distinct chemical and physical properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3beta-(Trifluoromethyl)cyclohexane-1beta-yl]carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the cyclohexane ring with a trifluoromethyl group. This can be achieved through various methods, including the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base. The resulting intermediate is then subjected to further reactions to introduce the carbamic acid tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

[3beta-(Trifluoromethyl)cyclohexane-1beta-yl]carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols or amines, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols or amines.

Scientific Research Applications

[3beta-(Trifluoromethyl)cyclohexane-1beta-yl]carbamic acid tert-butyl ester has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with trifluoromethyl groups.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound is explored for its potential as a pharmaceutical intermediate, contributing to the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of [3beta-(Trifluoromethyl)cyclohexane-1beta-yl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3beta-(Trifluoromethyl)cyclohexane-1beta-yl]carbamic acid tert-butyl ester is unique due to its specific structural arrangement, combining a trifluoromethyl group with a cyclohexane ring and a carbamic acid tert-butyl ester group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H20F3NO2

Molecular Weight

267.29 g/mol

IUPAC Name

tert-butyl N-[(1R,3S)-3-(trifluoromethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H20F3NO2/c1-11(2,3)18-10(17)16-9-6-4-5-8(7-9)12(13,14)15/h8-9H,4-7H2,1-3H3,(H,16,17)/t8-,9+/m0/s1

InChI Key

IMZBZJWEMPTZSN-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(F)(F)F

Origin of Product

United States

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